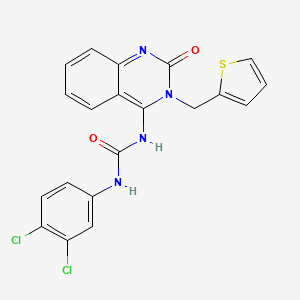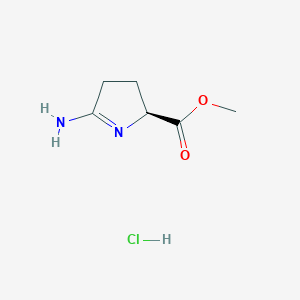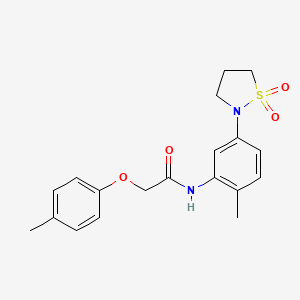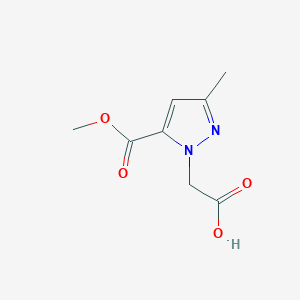
N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-Benzyl-N’-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride” is a chemical compound with the CAS Number: 38373-55-6 . It has a molecular weight of 264.12 and is also known as N-Benzyl-5-bromopyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) . This code provides a textual representation of the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C . The compound’s country of origin is CN .Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity of Brominated Compounds
Brominated compounds, such as flame retardants, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. The increasing application of novel brominated flame retardants (NBFRs) necessitates further research on their occurrence, environmental fate, and toxicity. Studies have identified large knowledge gaps for many NBFRs, highlighting the need for comprehensive monitoring programs and optimized analytical methods. High concentrations of certain NBFRs in indoor environments suggest potential health and environmental risks, underscoring the importance of understanding these compounds' behaviors and effects (Zuiderveen, Slootweg, & de Boer, 2020).
Biological Effects of Halogenated Compounds
Halogenated compounds, including those with bromine, are known for their biological effects, which can include endocrine disruption and potential carcinogenicity. These effects are of particular interest in environmental and health sciences, as they inform the safety and regulatory status of chemical compounds. For instance, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) show biological effects similar to their chlorinated counterparts, affecting liver function and potentially causing cancer. Understanding these effects is crucial for assessing the risks associated with exposure to brominated and other halogenated compounds (Mennear & Cheng-chun Lee, 1994)
Synthesis and Application in Chemical Research
The synthesis and application of brominated pyrimidines and related compounds in chemical research often focus on their potential as intermediates in organic synthesis or as key components in pharmaceuticals. For instance, the study and development of catalysts for C-N bond-forming cross-coupling reactions highlight the importance of such compounds in synthetic chemistry. Research in this area could lead to advancements in the synthesis of complex molecules, including drugs and materials with specific functional properties (Kantam et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with the skin .
Propiedades
IUPAC Name |
N'-benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4.ClH/c14-12-8-16-13(17-9-12)18(7-6-15)10-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALXGUJIUTXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)
![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)



![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)




